Tris(p-isocyanatophenyl)amine

Overview

Description

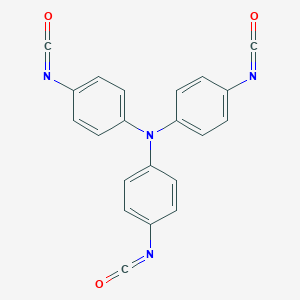

Tris(p-isocyanatophenyl)amine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of three isocyanate groups attached to a central amine, making it a trifunctional isocyanate. This compound is widely used in various fields, including polymer science, due to its ability to form strong bonds with other molecules.

Mechanism of Action

Target of Action

Tris(p-isocyanatophenyl)amine is primarily used in the modification of epoxy resins . Its primary targets are the epoxy resins, where it serves as a structuring agent .

Mode of Action

The compound interacts with its targets (epoxy resins) by modifying them. This modification process involves the introduction of this compound into the epoxy resin structure . The resulting changes include an increase in heat resistance, glass transition temperature, and water resistance of the epoxy resin .

Biochemical Pathways

It’s known that the compound plays a significant role in the chemical modification of epoxy materials .

Result of Action

The introduction of this compound into epoxy resins results in sealants with high heat resistance . The modified epoxy resins exhibit increased glass transition temperature and improved water resistance .

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors. For instance, the compound’s effectiveness in modifying epoxy resins can be affected by the presence of other components in the system, such as silicone rubber .

Biochemical Analysis

Biochemical Properties

Tris(p-isocyanatophenyl)amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase, affecting their stability and activity . The nature of these interactions often involves covalent bonding, which can lead to changes in the enzyme’s conformation and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the stability of immobilized enzymes, which in turn can alter cellular metabolic processes . Additionally, its interaction with cellular proteins can lead to changes in gene expression, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or altering their conformation. For instance, its interaction with glyoxyl agarose during enzyme immobilization can reduce enzyme stability by affecting the formation of covalent bonds . These binding interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the presence of this compound can lead to a reduction in enzyme stability over time, particularly at different pH levels . This temporal effect is essential for understanding its long-term impact on biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance enzyme activity and stability, while at higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that higher concentrations of this compound can significantly reduce enzyme stability and activity . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with enzymes such as trypsin and chymotrypsin can influence metabolic processes by altering enzyme activity and stability . These interactions can lead to changes in metabolite levels and overall metabolic flux within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(p-isocyanatophenyl)amine can be synthesized through the reaction of tris(p-aminophenyl)amine with triphosgene in a solvent such as 1,2-dichloroethane. The reaction is typically carried out under reflux conditions with dry nitrogen to prevent moisture from interfering with the reaction. The product is then purified by recrystallization from diethyl ether, yielding this compound with a melting point of 148°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tris(p-isocyanatophenyl)amine undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively.

Polymerization: It can be used to create polymers with pendant isocyanate groups, which can further react with other molecules to form crosslinked networks.

Common Reagents and Conditions:

Alcohols: React with this compound under mild conditions to form urethanes.

Amines: React to form ureas, often requiring a catalyst to speed up the reaction.

Thiols: Form thioureas, typically under ambient conditions.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thioureas: Formed from the reaction with thiols.

Scientific Research Applications

Tris(p-isocyanatophenyl)amine has a wide range of applications in scientific research:

Polymer Science: Used to modify epoxy resins to enhance their mechanical properties and resistance to heat and moisture.

Material Science: Employed in the development of high-performance coatings and adhesives.

Biochemistry: Utilized as a fluorescent probe due to its high nonlinear optical properties.

Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

Comparison with Similar Compounds

Tris(p-isocyanatophenyl)thiophosphate: Similar in structure but contains a phosphorothioate group instead of an amine.

Tris(2-cyanatoethyl)amine: Another trifunctional isocyanate with different substituents.

Uniqueness: Tris(p-isocyanatophenyl)amine is unique due to its trifunctional nature, allowing it to form three covalent bonds simultaneously. This property makes it highly effective in creating crosslinked polymer networks and enhancing the mechanical properties of materials. Its high reactivity and versatility set it apart from other similar compounds.

Biological Activity

Tris(p-isocyanatophenyl)amine (TIPA) is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of TIPA, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

TIPA, with the chemical formula , is characterized by three isocyanate groups attached to a central phenylamine moiety. This structure allows TIPA to participate in various chemical reactions, making it versatile for applications in polymer chemistry and as a crosslinking agent.

1. Cytotoxicity and Anticancer Potential

Recent studies have indicated that TIPA exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, research demonstrated that TIPA can disrupt cellular functions by forming covalent bonds with nucleophilic sites in proteins, leading to cell death through apoptotic pathways .

2. Inhibition of Tumor Growth

In vivo studies have shown that TIPA can inhibit tumor growth in mouse models. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor suppression. Histological analysis of tumor tissues indicated reduced proliferation markers and increased apoptosis rates in treated groups compared to controls .

Toxicological Profile

Despite its promising biological activities, TIPA's safety profile is crucial for its potential therapeutic applications. Toxicological assessments have highlighted the following:

- Acute Toxicity : TIPA exhibits moderate acute toxicity when administered orally or through inhalation routes. The No Observed Adverse Effect Level (NOAEL) was determined to be 120 mg/kg body weight/day in rat studies .

- Skin Sensitization : Studies indicate that TIPA may cause sensitization upon skin contact, necessitating careful handling during synthesis and application .

- Genotoxicity : In vitro assays have shown no mutagenic effects, suggesting that TIPA does not pose significant genotoxic risks under controlled conditions .

Table 1: Summary of Biological Activities and Toxicity Data for TIPA

Future Directions

The potential applications of TIPA extend beyond anticancer therapy. Its properties as a crosslinking agent make it suitable for developing new materials with enhanced mechanical properties. Future research should focus on:

- Mechanistic Studies : Further elucidating the molecular pathways through which TIPA exerts its biological effects.

- Formulation Development : Exploring formulations that minimize toxicity while maximizing therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess the safety and effectiveness of TIPA in human subjects.

Properties

IUPAC Name |

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJYXXMUZSBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390928 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-70-7 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.